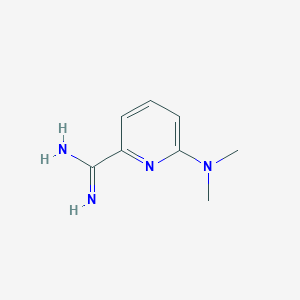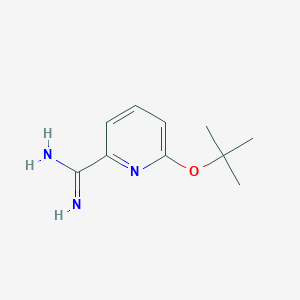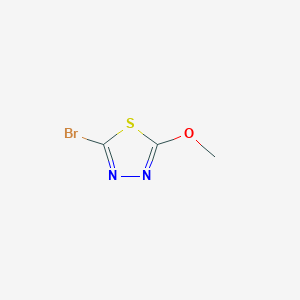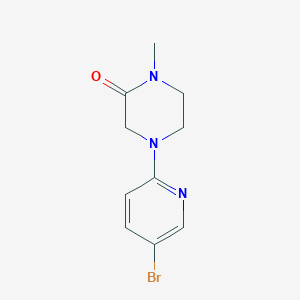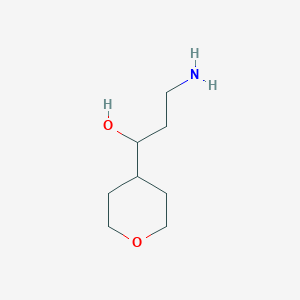
3-アミノ-1-(オキサン-4-イル)プロパン-1-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(oxan-4-yl)propan-1-ol is a chemical compound with the molecular formula C6H13NO3. It is a white crystalline solid that is soluble in water and has a melting point of 120-122°C. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
科学的研究の応用
3-Amino-1-(oxan-4-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(oxan-4-yl)propan-1-ol typically involves the reaction of oxirane (ethylene oxide) with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the oxirane ring and subsequent formation of the desired product .
Industrial Production Methods
Industrial production of 3-Amino-1-(oxan-4-yl)propan-1-ol involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
化学反応の分析
Types of Reactions
3-Amino-1-(oxan-4-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yl derivatives.
Reduction: Reduction reactions can convert the compound into simpler amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxan-4-yl derivatives, reduced amine derivatives, and various substituted compounds depending on the specific reagents and conditions used .
作用機序
The mechanism of action of 3-Amino-1-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the context and concentration of the compound .
類似化合物との比較
Similar Compounds
3-Amino-3-(oxan-4-yl)propan-1-ol hydrochloride: A closely related compound with similar chemical properties and applications.
3-Amino-1-propanol: Another similar compound used in the synthesis of polyurethanes and other polymers.
2-methyl-1-[(oxan-4-yl)amino]propan-2-ol: A compound with a similar structure but different functional groups, leading to distinct chemical properties and applications.
Uniqueness
Its ability to participate in a wide range of chemical reactions and its solubility in water make it a versatile compound in both research and industrial settings.
特性
IUPAC Name |
3-amino-1-(oxan-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c9-4-1-8(10)7-2-5-11-6-3-7/h7-8,10H,1-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJYXKAWACLLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
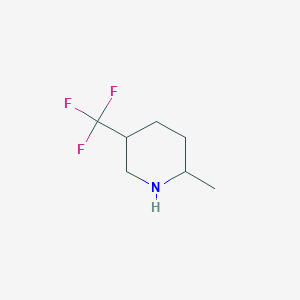
![2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1375188.png)
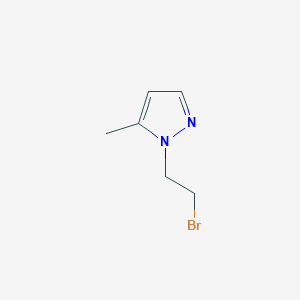

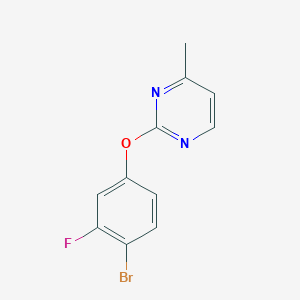
methanone](/img/structure/B1375192.png)

![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)
![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)
